An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Arachidonic acid
CAS No.: 506-32-1
VCID: VC21320298
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Arachidonic acid is a polyunsaturated omega-6 fatty acid, denoted as 20:4(ω-6) or 20:4(5,8,11,14). It is a crucial component in the biosynthesis of eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. These eicosanoids play significant roles in physiological processes such as inflammation, immune response, and cell signaling . Despite its name, arachidonic acid is not found in peanut oil; instead, it is derived from dietary sources like meat, poultry, fish, and eggs . Physiological RolesArachidonic acid plays a vital role in physiological homeostasis, including cell repair and growth. It is a precursor to eicosanoids, which are involved in inflammation, immune responses, and signaling pathways . Additionally, arachidonic acid influences membrane fluidity, affecting the function of membrane proteins and contributing to vascular permeability . Eicosanoid SynthesisEicosanoids derived from arachidonic acid are synthesized via the cyclooxygenase (COX) and lipoxygenase pathways. These molecules have pro-inflammatory effects but also act as signaling molecules in muscle growth and development . Dietary Supplementation and Health EffectsDietary supplementation with arachidonic acid has been studied for its potential benefits on muscle function and recovery. While some studies suggest increased muscle power output in trained individuals, others indicate no significant impact on acute muscle protein synthesis or anabolic signaling . Safety and Adverse Effects |
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CAS No. | 506-32-1 |
Product Name | Arachidonic acid |
Molecular Formula | C20H32O2 |
Molecular Weight | 304.5 g/mol |
IUPAC Name | icosa-5,8,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
Standard InChIKey | YZXBAPSDXZZRGB-UHFFFAOYSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Boiling Point | 170 °C at 1.50E-01 mm Hg |
Melting Point | -49.5 °C |
Physical Description | Liquid; [Merck Index] Liquid |
Synonyms | (all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |
Vapor Pressure | 0.00000015 [mmHg] |
Reference | Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 231 |
Last Modified | Aug 15 2023 |
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